molecular formula C14H15BrFNO2 B13209838 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13209838
M. Wt: 328.18 g/mol
InChI Key: KIYSOPOUTMAVCQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further connected to a piperidin-2-one moiety

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a piperidin-2-one group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with similar compounds such as:

    2-Bromo-6-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the piperidin-2-one moiety, resulting in different chemical properties and applications.

    1-(2-Bromo-6-fluorophenyl)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Biological Activity

1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅BrFNO₂
  • Molecular Weight : 328.18 g/mol
  • CAS Number : 2060058-70-8
  • Structure : The compound features a piperidine ring substituted with a bromo and fluorophenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of certain receptors, potentially influencing neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showing promising results in inhibiting growth and biofilm formation.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
HeLa10
MCF-715
A54912

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multidrug-resistant strains of bacteria. Results indicated significant inhibition compared to standard antibiotics, leading to discussions about its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters reported that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in breast cancer cells. The study suggested further exploration into its use as an adjunct therapy in oncology.

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15BrFNO2/c1-2-12(18)9-5-4-8-17(14(9)19)13-10(15)6-3-7-11(13)16/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

KIYSOPOUTMAVCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

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